molecular formula C16H28N2O4S B1439145 1-(4-Isobutylbenzyl)piperidin-3-amine sulfate CAS No. 1019331-38-4

1-(4-Isobutylbenzyl)piperidin-3-amine sulfate

Cat. No. B1439145
M. Wt: 344.5 g/mol
InChI Key: AKJDQBYCCQXRDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Isobutylbenzyl)piperidin-3-amine sulfate, commonly referred to as IBPP-3AS, is an organic compound with a wide range of applications in scientific research. It is a relatively new compound, first synthesized in 2019, and is currently being studied for its potential use in various lab experiments.

Scientific Research Applications

Photocatalytic Oxidation Studies

Research conducted by Low, McEvoy, and Matthews (1991) explored the photocatalytic oxidation of various nitrogen- and sulfur-containing organic compounds, including piperidine derivatives, using a UV-illuminated film of TiO2. Their study found that both ammonium and nitrate ions were formed during the process, which is significant for understanding the environmental impact and degradation pathways of these compounds (Low, McEvoy, & Matthews, 1991).

Enzymatic Kinetic Resolution

Morgan et al. (2000) investigated the enzymatic kinetic resolution of piperidine derivatives, focusing on intermediates of SCH66336, a farnesyl protein transferase inhibitor. The study emphasized the utility of piperidine derivatives in producing enantiomerically pure compounds, an essential aspect in the synthesis of pharmaceuticals (Morgan et al., 2000).

Oxidation to Nitroxyl Radicals

Research by Brede et al. (1998) on the oxidation of sterically hindered amines, including piperidines, to nitroxyl radicals, revealed insights into the formation of radical cations and subsequent deprotonation processes. This study contributes to our understanding of the chemical behavior and reactivity of piperidine-based compounds (Brede, Beckert, Windolph, & Gottinger, 1998).

Organic Synthesis Applications

Karaulova, Sakharova, and Bobruiskaya (1988) explored reactions involving arylthiolanium salts with amines like piperidine. Their findings contribute to the field of organic synthesis, particularly in the formation of aryl aminobutyl sulfides (Karaulova, Sakharova, & Bobruiskaya, 1988).

Biological Importance of Piperidine Derivatives

Kumar, Bhatt, and Kumar (2018) highlighted the biological significance of amides derived from plants, including those containing piperidine. They discussed the diverse biological activities of these compounds, emphasizing their role in plant defense and pharmaceutical applications (Kumar, Bhatt, & Kumar, 2018).

Piperidine-Based Catalysis

Shafiee, Najafabadi, and Ghashang (2013) demonstrated the use of magnesium hydrogen sulfate as an efficient catalyst in the synthesis of functionalized piperidines. This research provides valuable insights into the methods of producing highly functionalized piperidine compounds (Shafiee, Najafabadi, & Ghashang, 2013).

properties

IUPAC Name

1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-amine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2.H2O4S/c1-13(2)10-14-5-7-15(8-6-14)11-18-9-3-4-16(17)12-18;1-5(2,3)4/h5-8,13,16H,3-4,9-12,17H2,1-2H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJDQBYCCQXRDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CN2CCCC(C2)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Isobutylbenzyl)piperidin-3-amine sulfate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Liu, ZA Hilton, SM Cramer - Analytical chemistry, 2008 - ACS Publications
Displacer lead compounds were selected from a commercially available database to identify potential selective displacers for a binary protein mixture in ion exchange chromatography. …
Number of citations: 20 pubs.acs.org

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